6-Methyl Group Enhances 15-Lipoxygenase Inhibition
In a direct head-to-head enzyme inhibition assay against human 15-lipoxygenase (15-LOX), 3-Benzyl-2-methoxy-6-methylquinoline exhibited an IC50 of 0.42 ± 0.03 μM, while the closest analog lacking the 6-methyl group (3-benzyl-2-methoxyquinoline) showed an IC50 of 2.14 ± 0.11 μM [1]. This represents a 5.1-fold difference in potency favoring the target compound.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.42 μM |
| Comparator Or Baseline | 3-benzyl-2-methoxyquinoline (no 6-methyl): 2.14 μM |
| Quantified Difference | 5.1-fold more potent |
| Conditions | Recombinant human 15-LOX, spectrophotometric assay measuring conjugated diene formation at 234 nm, 25°C, 10 min pre-incubation, n=3 |
Why This Matters
For procurement targeting 15-LOX inhibition studies, this compound provides a >5-fold potency advantage over the generic 3-benzyl-2-methoxyquinoline, reducing required compound mass and lowering assay background interference.
- [1] Reddy, T. R. K.; Kumar, S. S.; Rao, P. S. (2016). Comparative SAR of 6-substituted 3-benzyl-2-methoxyquinolines against 15-LOX. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2849, Table 2. View Source
